molecular formula C16H21N3O3S B3543164 2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B3543164
M. Wt: 335.4 g/mol
InChI Key: CHDCCZIEZQNNKW-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide, commonly known as DMTA, is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. The compound is synthesized through a multi-step process, and its mechanism of action is still not fully understood. In

Mechanism of Action

The exact mechanism of action of DMTA is still not fully understood. However, studies have shown that it may act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and norepinephrine. It may also affect the activity of ion channels and receptors in the brain.
Biochemical and Physiological Effects:
DMTA has been shown to have a range of biochemical and physiological effects. Studies have shown that it can reduce inflammation and pain, and may have anticonvulsant effects. It has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may have antidepressant effects.

Advantages and Limitations for Lab Experiments

DMTA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and has been shown to have a range of potential pharmacological properties. However, there are also limitations to using DMTA in lab experiments. Its mechanism of action is still not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for DMTA research. One area of interest is its potential as an antidepressant, and more research is needed to determine its safety and efficacy in this regard. DMTA may also have potential as an anticonvulsant and analgesic, and more research is needed to explore these potential pharmacological properties. Additionally, more research is needed to determine the safety and efficacy of DMTA in humans, and to explore its potential as a therapeutic agent for various conditions.

Scientific Research Applications

DMTA has been the subject of scientific research due to its potential pharmacological properties. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant effects. DMTA has also been shown to have potential as an antidepressant, with studies showing that it can increase the levels of serotonin and norepinephrine in the brain.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-10(2)7-15-18-19-16(23-15)17-14(20)9-11-5-6-12(21-3)13(8-11)22-4/h5-6,8,10H,7,9H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDCCZIEZQNNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

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